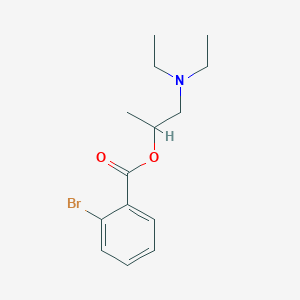
1-(Diethylamino)propan-2-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)propan-2-yl 2-bromobenzoate, also known as DEET, is an insect repellent that has been widely used for over 70 years. It is the most effective and commonly used insect repellent, providing protection against a wide range of insects such as mosquitoes, ticks, and fleas.
Wirkmechanismus
1-(Diethylamino)propan-2-yl 2-bromobenzoate works by interfering with the insect's ability to detect human scent. It does this by blocking the receptors in the insect's antennae that detect human odor, making the insect unable to locate its prey. 1-(Diethylamino)propan-2-yl 2-bromobenzoate also has a repellent effect on insects, causing them to avoid contact with the treated skin.
Biochemical and Physiological Effects:
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been shown to have a low toxicity level in humans and animals. It is metabolized in the liver and excreted in the urine. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been shown to have a low absorption rate through the skin, making it safe for topical use. However, some studies have suggested that 1-(Diethylamino)propan-2-yl 2-bromobenzoate may have a negative effect on the central nervous system, although these findings are still inconclusive.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diethylamino)propan-2-yl 2-bromobenzoate is widely used in laboratory experiments due to its effectiveness as an insect repellent. It is also easy to obtain and relatively inexpensive. However, 1-(Diethylamino)propan-2-yl 2-bromobenzoate has some limitations in laboratory experiments, such as its potential to interfere with other chemical reactions and its potential to cause harm to the environment.
Zukünftige Richtungen
There are several potential future directions for 1-(Diethylamino)propan-2-yl 2-bromobenzoate research. One direction is to develop new insect repellents that are more effective and have fewer side effects. Another direction is to study the potential long-term effects of 1-(Diethylamino)propan-2-yl 2-bromobenzoate exposure on human health and the environment. Additionally, research could be conducted to determine the optimal concentration of 1-(Diethylamino)propan-2-yl 2-bromobenzoate for use in insect repellent products.
Synthesemethoden
The synthesis of 1-(Diethylamino)propan-2-yl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and diethylamino-1-propanol in the presence of a base such as sodium hydroxide. This reaction forms 1-(Diethylamino)propan-2-yl 2-bromobenzoate as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been extensively studied for its insect repellent properties. It has been used in various scientific research studies to determine its effectiveness against different types of insects and in different environments. 1-(Diethylamino)propan-2-yl 2-bromobenzoate has also been studied for its safety and toxicity, as well as its potential to cause harm to the environment.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-8-6-7-9-13(12)15/h6-9,11H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
IFQMPBHWWXUCSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Kanonische SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)